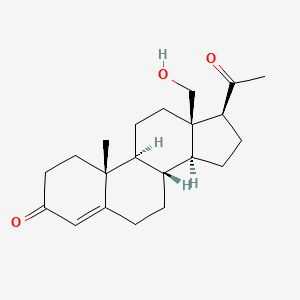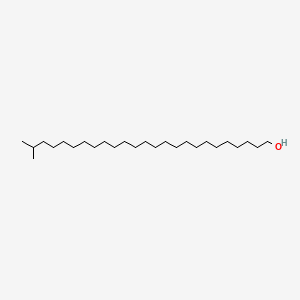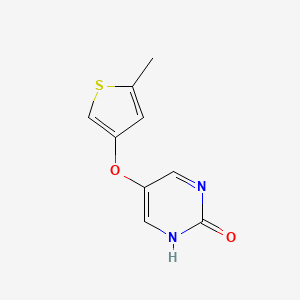
5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone
Übersicht
Beschreibung
5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone, commonly known as MTOB, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a synthetic compound that was first synthesized in 2005 by researchers at the University of Dundee. Since then, MTOB has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Antimicrobial Applications : 5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone derivatives have been explored for their antimicrobial properties. Studies have synthesized various analogs and tested their efficacy against different bacterial strains, including Gram-negative and Gram-positive bacteria, as well as against mycobacterial strains like M. tuberculosis and M. avium. Some of these compounds have shown significant in vitro antibacterial and antimycobacterial activity, indicating their potential as antimicrobial agents (Chambhare et al., 2003).
Antiviral and Antitumor Activities
- Antiviral and Antitumor Properties : Certain derivatives of 5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone have been investigated for their antiviral and antitumor activities. These compounds have been tested against a range of human tumor cell lines and have shown promising cytotoxic activities. Additionally, some derivatives have been evaluated for their antiviral properties, including anti-HIV-1 activity, suggesting a broader scope of biological activity (Edrees et al., 2010).
Molecular and Structural Insights
- Structural Analysis and Synthesis : Research has also focused on the crystal and molecular structure of pyrimidinone derivatives. These studies provide insights into the molecular configurations, bonding, and interactions of these compounds, which is crucial for understanding their biological activity and potential therapeutic applications (Craciun et al., 1998).
DNA Interaction and Enzyme Inhibition
- DNA Interaction and Enzyme Inhibition : Some derivatives of 5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone have been studied for their ability to interact with DNA and inhibit enzymes like DNA methyltransferases. These interactions are significant for understanding the mechanism of action of these compounds and their potential use in cancer therapy and other diseases associated with DNA methylation (van Bemmel et al., 2009).
Novel Synthesis Methods
- Development of Novel Synthesis Methods : Researchers have developed new methods for synthesizing pyrimidinone derivatives, enhancing the efficiency and yield of these compounds. These methods are crucial for producing these compounds at a scale necessary for further research and potential pharmaceutical applications (Blanco et al., 2006).
Eigenschaften
IUPAC Name |
5-(5-methylthiophen-3-yl)oxy-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-6-2-7(5-14-6)13-8-3-10-9(12)11-4-8/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBJAKLMKNARRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)OC2=CNC(=O)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40242301 | |
| Record name | 5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40242301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone | |
CAS RN |
96518-97-7 | |
| Record name | 5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096518977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40242301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





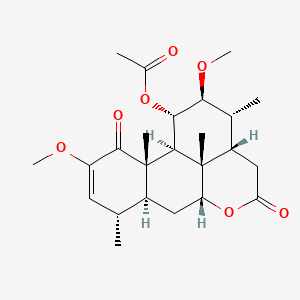
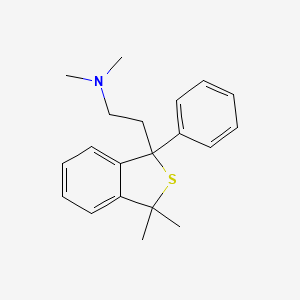
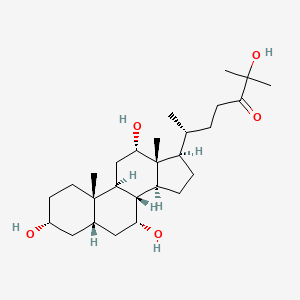
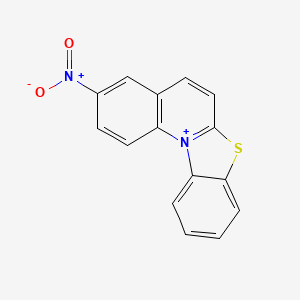
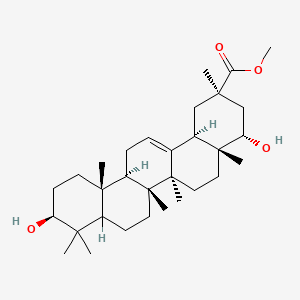
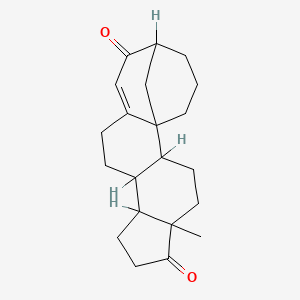
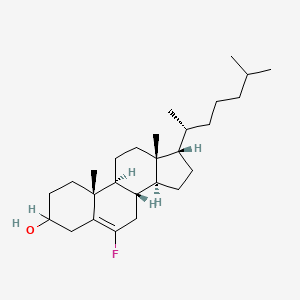
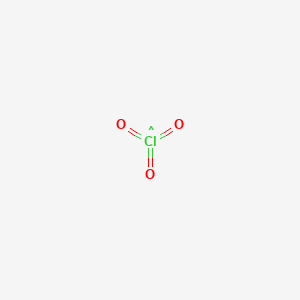
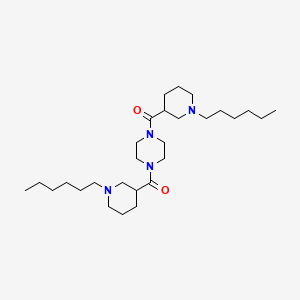
![1-[7-(2,4-Dichlorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1206263.png)
